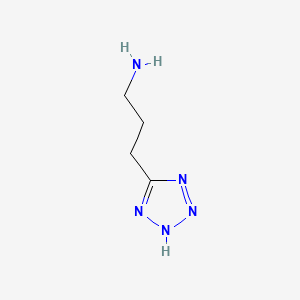

1H-Tetrazole-5-propanamine

Descripción general

Descripción

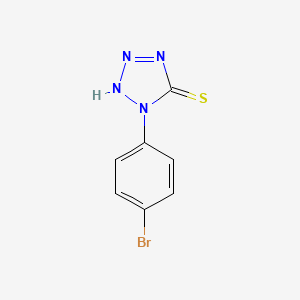

1H-Tetrazole-5-propanamine is a derivative of 1H-Tetrazole, which is a synthetic organic heterocyclic compound made up of a five-membered ring with four nitrogen atoms and one carbon atom . It has a high nitrogen content amongst the stable heterocycles .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .Molecular Structure Analysis

The molecular structure of 1H-Tetrazole-5-propanamine is similar to that of 1H-Tetrazole, with the addition of a propyl group .Chemical Reactions Analysis

The pyrolysis process of 1H-Tetrazole-5-propanamine is likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition .Physical And Chemical Properties Analysis

1H-Tetrazole-5-propanamine, like other tetrazoles, is stable over a wide pH range and is also stable to various oxidizing and reducing agents .Aplicaciones Científicas De Investigación

1. Role in Medicinal Chemistry

1H-Tetrazole-5-propanamine, a derivative of 5-substituted 1H-tetrazoles, is significant in medicinal chemistry, particularly as a bioisosteric replacement for carboxylic acids. This feature is utilized in various clinical drugs, including losartan, cefazolin, and alfentanil, where the tetrazole moiety is a key component (Mittal & Awasthi, 2019).

2. Synthesis and Preparation

Efficient synthesis of 5-substituted 1H-tetrazoles, including 1H-tetrazole-5-propanamine, has been a focus of recent research. Methods such as microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticle catalysts have been developed to enhance the eco-friendly production of these compounds (Mittal & Awasthi, 2019). Additionally, the preparation of 5-substituted 1H-tetrazoles from nitriles in water, using zinc salts as catalysts, offers a broad application scope for various substrates (Demko & Sharpless, 2001).

3. Bioisosterism and Metabolic Stability

1H-Tetrazole-5-propanamine, as part of the 5-substituted-1H-tetrazoles family, is often used in drug design due to its bioisosterism to carboxylic acid and amide moieties. Its importance in medicinal chemistry extends to its metabolic stability and other beneficial physicochemical properties (Herr, 2002).

4. Pharmaceutical and Industrial Applications

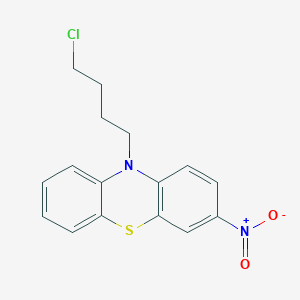

Apart from medicinal chemistry, tetrazoles have broad applications in industries like the pharmaceutical and photographic industries. 1H-Tetrazole-5-propanamine and related compounds have been considered in defense industries for use in high nitrogen composite propellants (Halasz, Hawari, & Perreault, 2020).

5. Coordination Chemistry and Material Science

In coordination chemistry and materials science, 1H-tetrazole-5-propanamine, as a tetrazole derivative, plays a role in forming coordination polymers with interesting physical properties such as fluorescence and ferroelectric behaviors (Zhao, Qu, Ye, & Xiong, 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2H-tetrazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c5-3-1-2-4-6-8-9-7-4/h1-3,5H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWCKCHEKRDLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204770 | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazole-5-propanamine | |

CAS RN |

56217-93-7 | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056217937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-](/img/structure/B1211536.png)

![6H-Benzotriazolo[2,1-a]benzotriazol-5-ium, 1,3,7,9-tetranitro-, inner salt](/img/structure/B1211543.png)